molecular formula C6H10O2 B2979718 2-Oxabicyclo[2.1.1]hexan-4-ylmethanol CAS No. 1782594-07-3

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

Cat. No. B2979718
CAS RN: 1782594-07-3
M. Wt: 114.144
InChI Key: XUGXUXSPPQRDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is a chemical compound with the molecular formula C6H10O2 . It is a valuable saturated bicyclic structure that has been incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is 1S/C6H10O2/c7-4-6-1-5(2-6)3-8-6/h5,7H,1-4H2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” are based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This process can be readily derivatized with numerous transformations .


Physical And Chemical Properties Analysis

The physical form of “2-Oxabicyclo[2.1.1]hexan-4-ylmethanol” is liquid . Its molecular weight is 114.14 .

Scientific Research Applications

Bioisosteres of the Ortho-Substituted Phenyl Ring

2-Oxabicyclo[2.1.1]hexanes have been developed as saturated bioisosteres of the ortho-substituted phenyl ring . They have similar geometric properties to the ortho-substituted phenyl ring, making them suitable for use in bioactive compounds .

Improvement of Physicochemical Properties

The replacement of the phenyl ring in bioactive compounds with 2-oxabicyclo[2.1.1]hexanes can improve their water solubility and reduce lipophilicity . This can lead to compounds with improved physicochemical profiles .

Retention of Bioactivity

Even after the replacement of the phenyl ring with 2-oxabicyclo[2.1.1]hexanes, the bioactivity of the compounds is retained . This makes 2-oxabicyclo[2.1.1]hexanes a promising option for the development of new drugs and agrochemicals .

Use in Agrochemicals

2-Oxabicyclo[2.1.1]hexanes have been used to replace the phenyl ring in marketed agrochemicals such as fluxapyroxad and boscalid . The replacement resulted in agrochemicals with improved water solubility and reduced lipophilicity, while retaining their bioactivity .

Access to New Chemical Space

The use of 2-oxabicyclo[2.1.1]hexanes opens up access to new chemical space . They can be readily derivatized with numerous transformations, providing chemists with a wider range of options for the development of new compounds .

Use in Drug Discovery Projects

2-Oxabicyclo[2.1.1]hexanes can be used as saturated bioisosteres of (hetero)aromatic rings in drug discovery projects . Their use can enhance the repertoire of available saturated bioisosteres, providing more options for the development of new drugs .

properties

IUPAC Name

2-oxabicyclo[2.1.1]hexan-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-3-6-1-5(2-6)8-4-6/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGXUXSPPQRDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxabicyclo[2.1.1]hexan-4-ylmethanol

CAS RN

1782594-07-3
Record name {2-oxabicyclo[2.1.1]hexan-4-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.